molecular formula C12H25ClN2O2 B599035 tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride CAS No. 1203143-06-9

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B599035
CAS No.: 1203143-06-9
M. Wt: 264.794
InChI Key: LHACCTIGHBZXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(ethylamino)piperidine-1-carboxylate with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: tert-Butyl 4-(ethylamino)piperidine-1-carboxylate and hydrochloric acid.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions.

    Procedure: tert-Butyl 4-(ethylamino)piperidine-1-carboxylate is dissolved in the solvent, and hydrochloric acid is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Ensuring the purity and quality of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.

    Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the ethylamino group is replaced by other functional groups.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.

Scientific Research Applications

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The piperidine ring and the ethylamino group play crucial roles in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of an ethylamino group, which can lead to different reactivity and biological activity.

    tert-Butyl 4-(methylamino)piperidine-1-carboxylate: The presence of a methylamino group instead of an ethylamino group can affect the compound’s steric and electronic properties.

    tert-Butyl 4-(dimethylamino)piperidine-1-carboxylate: The dimethylamino group introduces additional steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H20_{20}ClN1_{1}O2_{2}
  • Molecular Weight : 255.76 g/mol

The compound features a piperidine ring substituted with an ethylamino group and a tert-butyl ester, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is known to modulate neurotransmitter pathways, potentially impacting the central nervous system (CNS). The compound may act as an inhibitor or modulator of specific receptors involved in neurotransmission, inflammation, and cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokine release, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntidepressantIncreased serotonin levels
Anti-inflammatoryInhibition of IL-1β release
NeuroprotectiveReduced oxidative stress

Table 2: Mechanistic Insights

MechanismDescriptionReference
Receptor ModulationInteraction with serotonin receptors
Cytokine InhibitionBlockade of NLRP3 inflammasome
Oxidative Stress ReductionScavenging free radicals

Case Studies

  • Antidepressant Activity :
    A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
  • Inflammation Model :
    In vitro experiments using THP-1 macrophages showed that the compound effectively inhibited the release of IL-1β upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
  • Neuroprotection :
    Research exploring neuroprotective effects indicated that this compound could mitigate neuronal cell death induced by oxidative stress. The protective mechanism was associated with the reduction of reactive oxygen species (ROS) and enhanced cell viability in culture .

Properties

IUPAC Name

tert-butyl 4-(ethylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHACCTIGHBZXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662453
Record name tert-Butyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203143-06-9
Record name tert-Butyl 4-(ethylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.